molecular formula C9H17NO3 B2545628 tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate CAS No. 1354422-81-3

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate

Cat. No.: B2545628
CAS No.: 1354422-81-3
M. Wt: 187.239
InChI Key: FVUJIZNXJAXEJU-RNFRBKRXSA-N
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Description

tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring with a hydroxyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and a cyclobutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
  • tert-Butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate
  • tert-Butyl carbamate

Uniqueness: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is unique due to the presence of both a hydroxyl group and a cyclobutyl ring. This combination provides distinct reactivity and stability compared to similar compounds. The hydroxyl group allows for additional hydrogen bonding interactions, while the cyclobutyl ring imparts rigidity to the molecule, influencing its overall conformation and reactivity .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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